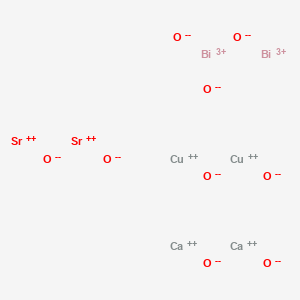

Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-)

Description

The compound "dibismuth;dicalcium;dicopper;distrontium;oxygen(2-)" (linear formula: Bi₁.₆Pb₀.₄Sr₁.₆Ca₂.₀Cu₂.₈O₉.₂₊ₓ) is a high-temperature superconducting oxide belonging to the BPSCCO (Bismuth Lead Strontium Calcium Copper Oxide) family, specifically the 2223 phase. It exhibits a layered perovskite structure with alternating bismuth-oxygen and copper-oxygen planes, enabling superconductivity at critical temperatures (Tc) near 110 K . This material is notable for its applications in superconducting magnets, energy transmission, and quantum computing.

Properties

Molecular Formula |

Bi2Ca2Cu2O9Sr2 |

|---|---|

Molecular Weight |

944.4 g/mol |

IUPAC Name |

dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) |

InChI |

InChI=1S/2Bi.2Ca.2Cu.9O.2Sr/q2*+3;4*+2;9*-2;2*+2 |

InChI Key |

OVZNCWRPLIBJAH-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Bi+3].[Bi+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) typically involves solid-state reactions. The starting materials, which include bismuth oxide, calcium oxide, copper oxide, and strontium carbonate, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature treatments in a controlled atmosphere to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and atmosphere to ensure the purity and consistency of the final product. The materials are often processed in large furnaces, and the resulting product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

Oxidation: This reaction typically involves the use of oxidizing agents such as oxygen or air at elevated temperatures.

Reduction: Reducing agents like hydrogen or carbon monoxide can be used to reduce the compound under controlled conditions.

Substitution: Substitution reactions may involve the replacement of one metal ion with another, facilitated by specific reagents and conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxides, while reduction can result in the formation of lower oxides or elemental metals .

Scientific Research Applications

Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) has a wide range of applications in scientific research:

Chemistry: It is used as a high-temperature superconductor in various chemical experiments and applications.

Biology: Its unique properties make it useful in biological research, particularly in studies involving magnetic fields and superconductivity.

Medicine: The compound’s superconducting properties are explored in medical imaging technologies, such as MRI machines.

Mechanism of Action

The mechanism by which dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) exerts its effects is primarily related to its superconducting properties. The compound can conduct electricity with zero resistance due to the formation of Cooper pairs, which are pairs of electrons that move through the lattice without scattering. This phenomenon occurs at temperatures above the boiling point of liquid nitrogen, making it a high-temperature superconductor.

Comparison with Similar Compounds

Complex Oxides with Layered Structures (High-Temperature Superconductors)

Key Differences :

Calcium-Containing Compounds

Key Differences :

- Thermal Behavior : Dicalcium ferrite (Ca₂Fe₂O₅) remains stable in slags at 1250°C, facilitating metal-slag separation in Cu recycling , whereas γ-dicalcium silicate (Ca₂SiO₄) hydrates exothermically in cement .

- Functionality : Dicalcium phosphate is biologically inert and used in supplements , contrasting with the redox-active dicalcium ferrite in metallurgy .

Strontium-Containing Oxides

Key Differences :

- Radiopacity : Distrontium cerate (Sr₂CeO₄) exhibits superior X-ray attenuation compared to strontium ferrite, making it ideal for dental imaging .

- Magnetic vs. Biomedical Use : Strontium ferrite is tailored for magnetic applications , while distrontium cerate prioritizes biocompatibility and setting kinetics .

Bismuth-Containing Oxides

Key Differences :

- Electronic Properties : Bismuth tetroxide (Bi₂O₄) is a semiconductor with a bandgap of ~2.8 eV , whereas BPSCCO 2223 is a metallic conductor above Tc and a superconductor below Tc .

- Structural Role : In BPSCCO, Bi-O layers act as charge reservoirs, while in Bi₂O₄, bismuth coordinates with oxygen in a 3D network .

Research Findings and Data Tables

Phase Stability in Metallurgical Slags (Calcium Ferrite vs. Dicalcium Ferrite)

Implications : Dicalcium ferrite improves Sn/Ni separation in Cu recycling by stabilizing Sn⁴⁺ under oxidizing conditions .

Mechanical Properties of Distrontium Cerate vs. Commercial MTA Cement

Implications : S₂Ce’s rapid setting and high radiopacity make it suitable for endodontic procedures, though long-term strength degradation requires formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.